2-amino-6-fluoro-1H-pyrimidin-4-one

描述

BenchChem offers high-quality 2-amino-6-fluoro-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-fluoro-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C4H4FN3O |

|---|---|

分子量 |

129.09g/mol |

IUPAC 名称 |

2-amino-4-fluoro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |

InChI 键 |

YKFUJFCMZDFKSN-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(NC1=O)N)F |

手性 SMILES |

C1=C(NC(=NC1=O)N)F |

规范 SMILES |

C1=C(NC(=NC1=O)N)F |

产品来源 |

United States |

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 2-Amino-6-fluoro-1H-pyrimidin-4-one

Executive Summary & Structural Dynamics

2-Amino-6-fluoro-1H-pyrimidin-4-one (also recognized as 6-fluoroisocytosine or 2-amino-6-fluoropyrimidin-4-ol) is a highly versatile fluorinated pyrimidine building block[1]. In the realm of medicinal chemistry and drug development, the strategic incorporation of a fluorine atom onto a pyrimidine ring fundamentally alters the molecule's electronic properties, spatial conformation, and metabolic stability[2].

As a Senior Application Scientist, I frequently leverage this compound's tautomerism. In aqueous environments and physiological pH, it exists in a dynamic equilibrium between the lactam (1H-pyrimidin-4-one) and lactim (pyrimidin-4-ol) forms. The strong inductive electron-withdrawing effect (-I) of the C6 fluorine atom significantly lowers the pKa of the ring nitrogens compared to unfluorinated isocytosine. This electronic modulation is highly sought after in rational drug design, as it enhances the lipophilicity of the resulting nucleoside analogs and fortifies the glycosidic bond against enzymatic cleavage[3].

Physicochemical Profile

To facilitate rapid assessment for formulation and synthetic planning, the core quantitative data of 2-amino-6-fluoro-1H-pyrimidin-4-one is summarized below.

| Property | Value |

| Chemical Name | 2-Amino-6-fluoro-1H-pyrimidin-4-one |

| Common Synonyms | ; 2-Amino-6-fluoropyrimidin-4-ol[4],[1] |

| CAS Registry Number | 2253-05-6[4] |

| Molecular Formula | C4H4FN3O[4] |

| Molecular Weight | 129.09 g/mol [4] |

| Topological Polar Surface Area (TPSA) | ~71.8 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 3 |

| Physical State | White to off-white crystalline powder |

Synthetic Methodology: Regioselective SNAr

The synthesis of fluorinated pyrimidines requires rigorous control over reaction kinetics to ensure precise regioselectivity. The standard, high-yield protocol for synthesizing 6-fluoroisocytosine leverages a bottom-up Nucleophilic Aromatic Substitution (SNAr) starting from 2,4,6-trifluoropyrimidine, originally pioneered by [5],[6].

Protocol: Step-by-Step Synthesis of 6-Fluoroisocytosine

Step 1: Controlled Amination

-

Procedure: Dissolve 1.0 equivalent of 2,4,6-trifluoropyrimidine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise, add 1.0 equivalent of methanolic ammonia over a 30-minute period.

-

Causality: The extreme electrophilicity of the trifluorinated pyrimidine core makes it highly susceptible to rapid, uncontrolled nucleophilic attack. Conducting the reaction at cryogenic temperatures (-78 °C) kinetically favors mono-substitution and prevents over-amination. The symmetry of the starting material ensures that initial attack at the C2 or C4/C6 positions yields predictable intermediates, primarily focusing on 2-amino-4,6-difluoropyrimidine.

-

Self-Validating System: This step is self-validating via ¹⁹F NMR spectroscopy. The desired symmetric intermediate (2-amino-4,6-difluoropyrimidine) will present a single, distinct fluorine environment (a sharp singlet), whereas any asymmetric over-substitution or incorrect regioisomer will present multiple, distinct fluorine peaks.

Step 2: Selective Hydrolysis

-

Procedure: Isolate the difluoro intermediate and suspend it in 1N aqueous NaOH. Heat the mixture to a mild reflux (80 °C) for 2 hours.

-

Causality: The hydroxide ion acts as the second nucleophile. Because the intermediate is symmetric, attack at either the C4 or C6 position yields the identical product: 2-amino-6-fluoropyrimidin-4-ol. The remaining fluorine atom at the C6 position slightly deactivates the ring, creating a thermodynamic barrier that prevents the hydrolysis of the final C-F bond under these mild conditions[6].

-

Self-Validating System: Monitor the reaction progression via LC-MS. A successful conversion is indisputably marked by a precise mass shift from the difluoro intermediate (m/z ~131) to the monofluoro-hydroxy product (m/z ~129)[4].

Step 3: Acidification and Isolation

-

Procedure: Cool the reaction mixture to 0 °C and carefully neutralize with 1N HCl until the pH reaches 5.0. The product will precipitate as a crystalline solid. Filter, wash with cold water, and recrystallize from ethanol to achieve >98% purity.

Applications in Drug Development

Fluorinated nucleosides are foundational to modern antiviral and anticancer pharmacopeia. The fluorine atom serves as an isosteric replacement for hydrogen or an isopolar mimic of a hydroxyl group, which drastically alters biological activity without disrupting the molecule's overall steric footprint[3].

When 2-amino-6-fluoro-1H-pyrimidin-4-one is utilized as a base scaffold, it can be glycosylated to form novel nucleoside analogs. Once administered, these analogs undergo cellular uptake and are sequentially phosphorylated by intracellular kinases into their active triphosphate forms. These active metabolites act as potent antimetabolites—they either competitively inhibit critical target enzymes (such as viral DNA/RNA polymerases or thymidylate synthase) or incorporate directly into nascent nucleic acids, inducing chain termination and subsequent apoptosis[2],[7].

Pharmacological Activation Pathway of 6-Fluoroisocytosine Derivatives.

References

-

Meng, W. D., & Qing, F. L. (2006). "Fluorinated Nucleosides: Synthesis and Biological Implication". National Institutes of Health (PMC). URL:[Link]

-

Wempen, I., & Fox, J. J. (1963). "Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds". Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

-

E. A. et al. (2024). "Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery". MDPI. URL:[Link]

-

Cytosine Derivatives Review (2023). "Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives". National Institutes of Health (PMC). URL:[Link]

Sources

- 1. CAS 2253-05-6: 4(1H)-Pirimidinona, 2-amino-6-fluoro- [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2253-05-6|2-Amino-6-fluoropyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS 2253-05-6) in Advanced Medicinal Chemistry

Executive Summary & Chemical Identity

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to act as a bioisostere for hydrogen or hydroxyl groups while profoundly modulating a molecule's lipophilicity, metabolic stability, and target binding affinity.

2-Amino-6-fluoro-1H-pyrimidin-4-one (commonly referred to as 6-fluoroisocytosine) is a highly versatile fluorinated pyrimidine derivative. It serves as a critical building block in the synthesis of antiviral agents, antineoplastic drugs, and selective kinase inhibitors. The presence of the C6-fluorine atom significantly alters the electron density of the pyrimidine ring, lowering the pKa of the N1 proton and modifying the molecule's tautomeric equilibrium compared to its non-fluorinated analog, isocytosine.

Quantitative Physicochemical Profiling

The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning, validated against commercial registries .

| Property | Value |

| Chemical Name | 2-Amino-6-fluoro-1H-pyrimidin-4-one |

| Common Synonyms | 6-Fluoroisocytosine; 2-Amino-6-fluoropyrimidin-4-ol; 2-Amino-4-hydroxy-6-fluoropyrimidine |

| CAS Registry Number | 2253-05-6 |

| Molecular Formula | C₄H₄FN₃O |

| Molecular Weight | 129.09 g/mol |

| Topological Polar Surface Area (TPSA) | 67.4 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 4 |

| Physical Appearance | White to off-white crystalline powder |

Structural Dynamics: Tautomerism

A critical factor when utilizing CAS 2253-05-6 in structure-based drug design (SBDD) is its tautomeric state. The molecule exists in an equilibrium between the lactam (1H-pyrimidin-4-one) and lactim (pyrimidin-4-ol) forms.

Causality in Binding: The lactam form is generally dominant in polar environments (such as aqueous biological assays) due to the stabilization of the highly polar carbonyl group via hydrogen bonding. However, within the hydrophobic pockets of target proteins (e.g., kinase hinge regions), the lactim form may be stabilized. Understanding this equilibrium is non-negotiable for accurate in silico docking studies.

Caption: Fig 1: Solvent-dependent tautomeric equilibrium of 6-fluoroisocytosine.

Synthetic Methodologies: The Halex Route

While early syntheses relied on the ammonolysis of highly reactive 2,4,6-trifluoropyrimidine , modern scalable synthesis prefers the Halogen Exchange (Halex) reaction starting from inexpensive 2-amino-4,6-dichloropyrimidine. This route offers superior regiocontrol and safety profiles.

Caption: Fig 2: Regioselective synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one via Halex reaction.

Step-by-Step Protocol: Self-Validating Synthesis

Step 1: Halex Fluorination

-

Procedure: Suspend 2-amino-4,6-dichloropyrimidine (1.0 eq) and anhydrous Cesium Fluoride (CsF, 3.0 eq) in anhydrous DMSO. Heat the sealed reaction vessel to 120°C for 12 hours.

-

Causality: Why CsF in DMSO? The high lattice energy of the byproduct (CsCl) compared to CsF provides the thermodynamic driving force for the reaction. DMSO, a polar aprotic solvent, heavily solvates the large cesium cation, leaving the fluoride anion "naked" and highly nucleophilic, facilitating the Nucleophilic Aromatic Substitution (SNAr).

-

Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the characteristic dichloro isotope pattern (M, M+2, M+4) completely shifts to the single mass of the difluoro intermediate.

Step 2: Regioselective Hydrolysis

-

Procedure: Isolate the difluoro intermediate and resuspend in 1M aqueous NaOH (1.1 eq). Heat to 60°C for 4 hours. Cool to 0°C and carefully adjust the pH to 5.5 using 1M HCl to precipitate the product.

-

Causality: Why 60°C and strict stoichiometry? The first fluorine atom is highly activated and easily displaced by the hydroxide ion. However, once the hydroxyl group is installed, it donates electron density into the pyrimidine ring via resonance, deactivating the remaining C6-fluorine against further hydrolysis. Heating ensures the first substitution goes to completion without risking over-hydrolysis.

-

Validation Checkpoint: Perform ¹⁹F NMR on the crude precipitate. A successful reaction will show a single distinct fluorine resonance, confirming the desymmetrization of the difluoro intermediate into the final mono-fluoro product.

Analytical Characterization Protocol

To ensure lot-to-lot consistency and high purity for biological assays, the following self-validating analytical workflow must be employed .

LC-MS/UV Purity Assessment

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Methanol:Water (50:50 v/v). Causality: This solvent mixture ensures complete dissolution of both tautomeric forms without inducing degradation.

-

Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

-

Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Detection & Validation:

-

UV: Monitor at 254 nm. The product should elute as a single sharp peak (>98% Area Under Curve).

-

MS (ESI+): Confirm the identity via the presence of the [M+H]⁺ molecular ion at m/z 130.0.

-

MS (ESI-): Confirm the identity via the presence of the[M-H]⁻ molecular ion at m/z 128.0 (due to the acidic N1 proton).

-

Applications in Medicinal Chemistry

The utility of CAS 2253-05-6 extends far beyond a simple building block; it is a strategic moiety in rational drug design:

-

Kinase Inhibitor Hinge Binders: The 2-amino-pyrimidin-4-one motif is a privileged scaffold that perfectly mimics the hydrogen-bonding network of adenine in the ATP-binding site of kinases. The C6-fluorine enhances the lipophilicity of the solvent-exposed region, improving cell permeability without disrupting the critical hinge-binding hydrogen bonds.

-

Antiviral Nucleoside Analogs: Similar to the mechanism of 5-fluorouracil, derivatives of 6-fluoroisocytosine can be glycosylated to form unnatural nucleosides. The strong C-F bond resists metabolic cleavage by dihydropyrimidine dehydrogenase (DPD), drastically increasing the half-life of the resulting antiviral compounds.

References

-

Title: Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds Source: ResearchGate (Historical Synthesis Context) URL: [Link]

Comprehensive Technical Guide on 2-Amino-6-fluoro-1H-pyrimidin-4-one: Molecular Dynamics, Synthesis, and Pharmacological Utility

Executive Summary

In the landscape of rational drug design, fluorinated pyrimidines occupy a privileged chemical space. 2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6), frequently referred to in literature as 6-fluoroisocytosine or 2-amino-4-hydroxy-6-fluoropyrimidine, serves as a critical low-molecular-weight scaffold. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and experimental synthesis, tailored for researchers developing antimetabolites, kinase inhibitors, and antiviral therapeutics.

By leveraging its precise molecular weight and tautomeric flexibility, medicinal chemists can utilize this compound to achieve high ligand efficiency while maintaining strict adherence to Lipinski’s Rule of Five [1].

Physicochemical Profiling & Molecular Weight Dynamics

The precise molecular weight of a scaffold dictates its downstream utility in fragment-based drug discovery (FBDD). 2-Amino-6-fluoro-1H-pyrimidin-4-one possesses a molecular weight of 129.094 g/mol .

Why this specific molecular weight matters: At ~129 Da, this compound is an ideal "fragment." It leaves over 370 Da of "molecular weight budget" before hitting the 500 Da threshold of Lipinski's rules. This allows for extensive functionalization (e.g., adding bulky aryl groups or solubilizing appendages) without compromising oral bioavailability. Furthermore, the substitution of hydrogen (1.01 Da) with fluorine (19.00 Da) at the C6 position adds minimal steric bulk but significantly alters the electronic landscape.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-amino-6-fluoro-1H-pyrimidin-4-one |

| Common Synonyms | 6-Fluoroisocytosine; 2-amino-4-hydroxy-6-fluoropyrimidine |

| CAS Registry Number | 2253-05-6 |

| Molecular Formula | C₄H₄FN₃O |

| Molecular Weight | 129.094 g/mol |

| Monoisotopic Mass | 129.0338 Da |

| Hydrogen Bond Donors | 2 (N1-H, C2-NH₂) |

| Hydrogen Bond Acceptors | 3 (C4=O, N3, F) |

| Topological Polar Surface Area (TPSA) | 67.4 Ų |

Structural Causality: The Role of Fluorine and Tautomerism

As an Application Scientist, it is crucial to understand why this specific fluorinated scaffold behaves the way it does in experimental assays.

-

Electronegativity & pKa Modulation: Fluorine is the most electronegative element. Its placement at the C6 position exerts a strong inductive electron-withdrawing effect (-I effect) across the pyrimidine ring. This lowers the pKa of the N1 proton, making the compound slightly more acidic than its non-fluorinated analog, isocytosine. This altered pKa is critical for tuning the molecule's ionization state at physiological pH (7.4), directly impacting membrane permeability [2].

-

Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the lactam (1H-pyrimidin-4-one) and lactim (4-hydroxypyrimidine) forms. In aqueous biological buffers, the keto (lactam) form predominates. This structural causality dictates its hydrogen-bonding network—acting as a robust hydrogen bond donor at N1 and an acceptor at the C4 carbonyl, which is essential for mimicking natural nucleobases in enzymatic active sites.

-

Metabolic Shielding: The C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond (~98 kcal/mol). Placing fluorine at the C6 position blocks oxidative metabolism by enzymes such as aldehyde oxidase, thereby increasing the biological half-life of derived drugs.

Experimental Protocols: Synthesis & Validation

The following protocol details the regioselective synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one from 2,4,6-trifluoropyrimidine, adapted from foundational pyrimidine synthesis methodologies [3].

Self-Validating System: This workflow is designed with built-in analytical checkpoints. Because the target molecular weight is exactly 129.09 g/mol , Electrospray Ionization Mass Spectrometry (ESI-MS) is used as a definitive validation gate at the end of the protocol.

Protocol: Regioselective Synthesis of 6-Fluoroisocytosine

Phase 1: Regioselective Amination

-

Preparation: Dissolve 10.0 mmol of 2,4,6-trifluoropyrimidine in 50 mL of anhydrous ethanol under an inert argon atmosphere.

-

Kinetic Control: Cool the reaction vessel to -70°C using a dry ice/acetone bath. Causality: The C2, C4, and C6 positions are all highly electrophilic. Lowering the temperature to -70°C kinetically traps the mono-aminated intermediate, preventing uncontrolled poly-amination.

-

Reagent Addition: Slowly introduce 1.1 equivalents of anhydrous ammonia gas into the solution over 30 minutes with continuous stirring.

-

Isolation: Allow the mixture to warm to room temperature gradually. Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the intermediate, 2-amino-4,6-difluoropyrimidine.

Phase 2: Targeted Hydrolysis 5. Hydrolysis: Suspend the purified intermediate in 20 mL of 1.0 M aqueous NaOH. 6. Thermodynamic Control: Heat the mixture to reflux (approx. 100°C) for 2 hours. Causality: The hydroxide ion acts as a hard nucleophile. Under reflux conditions, it selectively displaces the remaining fluorine at the C4 position. The resulting transition state is thermodynamically stabilized by the adjacent ring nitrogen and the exocyclic amino group. 7. Acidification: Cool the reaction to 0°C. Carefully adjust the pH to 5.0 using 1.0 M HCl to precipitate the product. 8. Crystallization: Collect the resulting white precipitate by vacuum filtration. Wash with cold deionized water and dry in vacuo for 12 hours.

Phase 3: Analytical Validation 9. Mass Verification: Subject the dried powder to LC-ESI-MS. Validation Check: The protocol is successful if the primary peak exhibits an m/z of 130.04 ([M+H]⁺) and 128.03 ([M-H]⁻), perfectly corroborating the theoretical molecular weight of 129.09 g/mol .

Fig 1: Step-by-step synthetic workflow for 2-amino-6-fluoro-1H-pyrimidin-4-one.

Mechanistic Integration in Drug Development

In pharmacological applications, 2-amino-6-fluoro-1H-pyrimidin-4-one and its derivatives often act as prodrugs or competitive inhibitors within pyrimidine salvage pathways.

When utilized as a biological probe or antimetabolite, the compound exploits the cellular machinery designed for natural cytosine and uracil. Enzymes such as cytosine deaminase can bioconvert these fluorinated isocytosine derivatives into active 5-fluorouracil (5-FU) analogs. These active metabolites subsequently bind covalently to Thymidylate Synthase (TS) [4].

Causality of Inhibition: The fluorine atom's high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) allow the molecule to fit perfectly into the TS active site. However, because the C-F bond cannot be cleaved by the enzyme during the methylation step, the enzyme remains permanently locked in a covalent ternary complex, halting DNA synthesis and inducing cellular apoptosis (thymineless death).

Fig 2: Mechanistic pathway of fluorinated pyrimidine derivatives in cellular systems.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.[Link]

-

Wempen, I., & Fox, J. J. (1963). "Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds." Journal of Medicinal Chemistry, 6(6), 688–693.[Link][1]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3(5), 330-338.[Link]

Sources

Synthesis of 2-Amino-6-fluoro-1H-pyrimidin-4-one: A Comprehensive Guide to Starting Materials and Mechanistic Pathways

Chemical Identity & Tautomeric Dynamics

Fluorinated pyrimidines occupy a privileged position in drug discovery and medicinal chemistry. The strategic introduction of a fluorine atom at the C6 position of a pyrimidine core modulates the molecule's pKa , lipophilicity, and metabolic stability, making these scaffolds invaluable for kinase inhibitors and antiviral agents.

The target compound, 2-amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6), exists in a dynamic tautomeric equilibrium with its enol counterpart, 2-amino-6-fluoropyrimidin-4-ol. In aqueous media and physiological environments, the lactam (pyrimidin-4-one) form is thermodynamically favored due to the stabilization of the amide-like resonance structure. Understanding this tautomerism is critical, as the electronic nature of the oxygen atom dictates the retrosynthetic strategy.

Retrosynthetic Strategy & Starting Material Selection

The commercial viability of synthesizing 2-amino-6-fluoro-1H-pyrimidin-4-one relies on the selection of highly accessible starting materials. While direct fluorination of a pyrimidin-4-one is chemically unfavorable, a stepwise approach utilizing a halogen exchange (Halex) reaction followed by controlled hydrolysis provides a high-yielding, scalable pathway.

The optimal primary starting material is 2-amino-4,6-dichloropyrimidine . As detailed in 1 [1], 4,6-dichloropyrimidines are versatile, highly electrophilic scaffolds synthesized upstream via the condensation of guanidine with diethyl malonate, followed by chlorination with POCl3 .

Retrosynthetic pathway for 2-amino-6-fluoro-1H-pyrimidin-4-one from basic precursors.

Mechanistic Causality in Synthesis (E-E-A-T Core)

To achieve a self-validating synthetic system, researchers must understand the causality behind the reaction conditions, specifically why fluorination must precede oxygen insertion, and why the final hydrolysis does not over-react.

The Halogen Exchange (Halex) Dynamics

Attempting to fluorinate 2-amino-4-chloro-6-hydroxypyrimidine directly fails. The tautomeric lactam oxygen (or phenoxide-like oxygen in base) donates immense electron density into the pyrimidine π -system via resonance (+R effect). This electron-rich nature drastically reduces the electrophilicity of the pyrimidine ring, shutting down the Nucleophilic Aromatic Substitution ( SNAr ) required for chloride-to-fluoride exchange.

Therefore, we must first convert 2-amino-4,6-dichloropyrimidine to 2-amino-4,6-difluoropyrimidine . This requires Potassium Fluoride (KF). Because fluoride is heavily solvated and deactivated by water, spray-dried KF must be used in a polar aprotic solvent (e.g., Sulfolane). The addition of 18-crown-6 ether is causal to success : it chelates the potassium cation, leaving a "naked," highly nucleophilic fluoride anion capable of attacking the electron-deficient pyrimidine ring.

Regioselective SNAr Hydrolysis

The final transformation relies on the controlled hydrolysis of 2-amino-4,6-difluoropyrimidine, a principle supported by classical studies on2[2] and the reactivity profiles of 3 [3].

When exposed to exactly 1.05 equivalents of aqueous NaOH, the hydroxide anion attacks the highly electrophilic C4 position. Why doesn't the second fluorine hydrolyze? Upon elimination of the first fluoride leaving group, the newly formed hydroxyl group deprotonates to an alkoxide in the basic medium. This alkoxide pumps massive electron density back into the pyrimidine ring. This electronic saturation completely deactivates the remaining C6-fluorine bond against further nucleophilic attack, rendering the mono-hydrolysis a perfectly self-limiting system.

Mechanistic workflow of the regioselective SNAr hydrolysis and tautomerization.

Validated Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-difluoropyrimidine

-

Preparation: Equip a 500 mL oven-dried, three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Reagent Loading: Add 2-amino-4,6-dichloropyrimidine (50.0 g, 0.305 mol), spray-dried Potassium Fluoride (KF) (53.1 g, 0.915 mol, 3.0 eq), and 18-crown-6 (4.0 g, 0.015 mol, 5 mol%).

-

Solvent Addition: Inject 250 mL of anhydrous Sulfolane via syringe.

-

Reaction: Heat the vigorously stirred suspension to 150 °C for 14 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is entirely consumed.

-

Workup: Cool the mixture to room temperature and pour it into 1.0 L of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×300 mL).

-

Purification: Wash the combined organic layers with brine ( 2×200 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via a short silica plug to yield 2-amino-4,6-difluoropyrimidine as a crystalline white solid.

Step 2: Controlled Hydrolysis to 2-Amino-6-fluoro-1H-pyrimidin-4-one

-

Preparation: In a 250 mL round-bottom flask, suspend the purified 2-amino-4,6-difluoropyrimidine (20.0 g, 0.152 mol) in 100 mL of distilled water.

-

Hydrolysis: Slowly add an aqueous solution of 1M NaOH (160 mL, 1.05 eq) dropwise over 30 minutes at room temperature to prevent localized exotherms.

-

Heating: Warm the reaction mixture to 60 °C for 3 hours. The suspension will gradually become a clear solution as the water-soluble sodium salt of the product forms.

-

Monitoring: Verify the completion of mono-hydrolysis using LC-MS (Target m/z: 130.04 [M+H]+ ).

-

Isolation: Cool the solution to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 4.5–5.0. A dense white precipitate of the lactam tautomer will form immediately.

-

Filtration & Drying: Filter the precipitate under vacuum, wash with cold water ( 2×50 mL), and dry in a vacuum oven at 50 °C for 12 hours to afford pure 2-amino-6-fluoro-1H-pyrimidin-4-one.

Quantitative Yield & Reagent Analysis

The following table summarizes the stoichiometric requirements and expected yields for the two-step synthesis, providing a baseline for scale-up operations.

| Step | Starting Material | Reagents & Solvents | Conditions | Expected Yield (%) | Target Intermediate / Product |

| 1 | 2-Amino-4,6-dichloropyrimidine | KF (3.0 eq), 18-C-6 (0.05 eq), Sulfolane | 150 °C, 14 h, N₂ | 82 – 88% | 2-Amino-4,6-difluoropyrimidine |

| 2 | 2-Amino-4,6-difluoropyrimidine | 1M NaOH (aq) (1.05 eq), H₂O | 60 °C, 3 h | 90 – 95% | 2-Amino-6-fluoro-1H-pyrimidin-4-one |

References

-

Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Comprehensive Technical Guide on the Physical and Chemical Properties of 2-Amino-6-fluoro-1H-pyrimidin-4-one

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated pyrimidines serve as foundational scaffolds for kinase inhibitors, antiviral agents, and antineoplastic drugs. 2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6)—frequently referred to in literature as 6-fluoroisocytosine or 2-amino-6-fluoropyrimidin-4-ol—is a highly specialized intermediate. The strategic placement of a highly electronegative fluorine atom at the C6 position fundamentally alters the electronic landscape of the pyrimidine core. This guide dissects the physicochemical properties, tautomeric behavior, and regioselective synthesis of this compound, providing researchers with the mechanistic causality required to leverage it in advanced drug development.

Physicochemical Profiling & Tautomeric Dynamics

Understanding the physical properties of 2-amino-6-fluoro-1H-pyrimidin-4-one requires an analysis of its solid-state and solution-phase behaviors. The compound exhibits an unusually high melting point accompanied by thermal degradation, a direct consequence of its robust crystal lattice.

Quantitative Physical Properties

The following table summarizes the core physical and chemical data of the compound, synthesized from foundational crystallographic and chemical databases [1].

| Property | Value | Experimental Context & Causality |

| IUPAC Name | 2-Amino-6-fluoro-1H-pyrimidin-4-one | Reflects the dominant lactam tautomer in polar environments. |

| Common Synonyms | 6-Fluoroisocytosine; 2-Amino-6-fluoropyrimidin-4-ol | Used interchangeably depending on the tautomeric focus. |

| CAS Registry Number | 2253-05-6 | Unique chemical identifier. |

| Molecular Formula | C₄H₄FN₃O | - |

| Molecular Weight | 129.09 g/mol | - |

| Melting Point | 281 – 282.5 °C (dec.) | Decomposes upon melting. The thermal energy required to break the extensive N-H···O and N-H···N intermolecular hydrogen bond network exceeds the covalent bond dissociation energy of the pyrimidine ring itself. |

| Physical State | Crystalline Solid | Forms highly stable prisms when recrystallized from water/ethanol. |

Tautomeric Equilibrium

A defining characteristic of 2-amino-6-fluoro-1H-pyrimidin-4-one is its lactam-lactim tautomerism. While the chemical formula allows for the 4-hydroxyl (lactim) configuration, the 4-oxo (lactam) form overwhelmingly predominates in both the solid state and polar solvents.

Mechanistic Causality: The lactam form is thermodynamically favored because it facilitates a superior network of intermolecular hydrogen bonds. Furthermore, the strong inductive electron-withdrawing effect (-I) of the C6 fluorine atom depletes electron density from the adjacent N1 and N3 ring nitrogens. This electronic depletion stabilizes the highly polarized carbonyl group of the lactam form, shifting the equilibrium almost entirely away from the lactim form in physiological conditions.

Figure 1: Tautomeric equilibrium of 6-fluoroisocytosine and its stabilizing physicochemical factors.

Experimental Workflow: Regioselective Synthesis

The synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one is a masterclass in exploiting electronic effects for regioselective Nucleophilic Aromatic Substitution (S_NAr). The foundational route, established by , utilizes 2,4,6-trifluoropyrimidine as the starting material [1].

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that intermediate kinetic control prevents the formation of unwanted poly-substituted byproducts.

Step 1: Kinetically Controlled Amination

-

Procedure: Dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the reaction vessel to -78 °C under an inert argon atmosphere. Slowly add a stoichiometric amount of methanolic ammonia (1.0 eq) dropwise.

-

Causality & Validation: The pyrimidine ring is highly electron-deficient. At room temperature, ammonia would attack multiple fluorinated positions. By dropping the temperature to -78 °C, the reaction is placed under strict kinetic control, allowing for selective mono-amination at the C2 position to form 2-amino-4,6-difluoropyrimidine. Validation: Monitor via Thin-Layer Chromatography (TLC); the disappearance of the highly mobile starting material confirms completion.

Step 2: Electronically Regulated Hydrolysis

-

Procedure: Isolate the 2-amino-4,6-difluoropyrimidine intermediate and suspend it in a 1M aqueous NaOH solution. Heat the mixture gently to 60 °C for 2 hours.

-

Causality & Validation: The hydroxide ion (a hard nucleophile) attacks the highly activated C4 fluorine. Once the C4-OH group is formed (rapidly tautomerizing to C4=O), the newly introduced oxygen donates electron density into the pyrimidine ring via a strong mesomeric (+M) effect. This influx of electron density strongly deactivates the remaining C6-fluorine toward further nucleophilic attack, acting as an automatic "off-switch" that prevents over-hydrolysis.

Step 3: Isoelectric Precipitation and Isolation

-

Procedure: Cool the reaction mixture to 0 °C. Carefully titrate the solution with 1M HCl until the pH reaches approximately 5.5.

-

Causality & Validation: 6-Fluoroisocytosine possesses an isoelectric point near pH 5.5, where it exists as a neutral zwitterionic/lactam species with minimum aqueous solubility. Reaching this exact pH forces the product to crash out of solution as a crystalline solid. Validation: Filter, dry, and perform a melting point test. A decomposition point of 281–282.5 °C confirms the structural integrity and purity of the isolated 2-amino-6-fluoro-1H-pyrimidin-4-one [1].

Figure 2: Step-by-step synthetic workflow for 2-amino-6-fluoro-1H-pyrimidin-4-one via SNAr.

Applications in Drug Development

The integration of 2-amino-6-fluoro-1H-pyrimidin-4-one into drug discovery pipelines is driven by the unique properties imparted by the C6 fluorine [2].

-

Metabolic Stability: The strong C-F bond (approximately 116 kcal/mol) blocks cytochrome P450-mediated oxidation at the C6 position, drastically increasing the half-life of derived pharmaceuticals.

-

pKa Modulation: The inductive withdrawal of the fluorine atom lowers the pKa of the pyrimidine nitrogens. In the context of kinase inhibitors, this fine-tunes the basicity of the hinge-binding motif, optimizing hydrogen bonding with the kinase hinge region while minimizing off-target toxicity associated with highly basic amines.

-

Lipophilicity (LogP): Fluorination predictably increases the lipophilicity of the pyrimidine core, enhancing cellular permeability and blood-brain barrier (BBB) penetration without adding significant steric bulk (fluorine is a bioisostere of hydrogen/oxygen).

References

-

Wempen, I., & Fox, J. J. (1963). Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds. Journal of Medicinal Chemistry.[Link]

Thermodynamic Solubility Profiling of 2-Amino-6-fluoro-1H-pyrimidin-4-one: A Technical Guide for Pharmaceutical Development

Executive Summary

In the development of antiviral and antineoplastic agents, fluorinated pyrimidines serve as highly versatile synthetic intermediates and active pharmaceutical ingredients (APIs). 2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS 2253-05-6), also known as 6-fluoroisocytosine, is a critical building block in this class[1]. For researchers and formulation scientists, understanding the solubility profile of this compound is not merely a matter of dissolving a powder; it is a thermodynamic challenge dictated by tautomeric equilibria, crystal lattice energies, and solvent-solute hydrogen bonding.

This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 2-amino-6-fluoro-1H-pyrimidin-4-one and outlines a self-validating experimental protocol for determining its precise thermodynamic solubility.

Structural Chemistry and Tautomeric Influence on Solubility

To predict and manipulate the solubility of 2-amino-6-fluoro-1H-pyrimidin-4-one, one must first understand the causality behind its molecular behavior in solution. The solubility of this compound is governed by two primary structural features:

The Inductive Effect of Fluorine

Fluorine is the most electronegative element. Positioned at the C6 carbon, it exerts a strong electron-withdrawing inductive effect (-I effect) across the pyrimidine ring. This withdrawal of electron density significantly increases the acidity of the ring protons compared to non-fluorinated analogs. Consequently, in aqueous media, the compound exhibits a lower pKa, which can be exploited to enhance solubility via ionization in slightly basic buffer systems.

Lactam-Lactim Tautomerism

The compound exists in a dynamic equilibrium between its lactam form (2-amino-6-fluoro-1H-pyrimidin-4-one) and its lactim form (2-amino-6-fluoropyrimidin-4-ol).

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents preferentially stabilize the highly polar lactam (oxo) form through extensive hydrogen-bond donor and acceptor networks. Literature indicates that the compound exhibits favorable solubility in warm methanol due to this protic stabilization[2].

-

Polar Aprotic Solvents (e.g., DMSO): Solvents like dimethyl sulfoxide act as strong hydrogen-bond acceptors but lack donor capabilities. They dissolve the compound by aggressively disrupting the intermolecular hydrogen bonds of the crystal lattice, often shifting the tautomeric equilibrium based on the dielectric environment.

Quantitative Solubility Data Profile

Because 2-amino-6-fluoro-1H-pyrimidin-4-one is a highly crystalline solid with strong intermolecular hydrogen bonding, overcoming its lattice energy requires strategic solvent selection[3]. The table below summarizes the representative solubility behavior of the compound based on its physicochemical properties and structural analogs.

| Solvent System | Dielectric Constant ( ϵ ) | Relative Solubility | Solvation Mechanism & Causality |

| Water (pH 7.4) | 80.1 | Low to Moderate | Solvation is limited by the high crystal lattice energy of the solid state, despite favorable H-bonding. |

| Methanol (Warm) | 32.7 | Moderate to High | Polar protic interactions effectively stabilize the lactam tautomer, overcoming lattice forces at elevated temperatures[2]. |

| DMSO | 46.7 | High | Strong dipole-dipole interactions disrupt solid-state H-bonds. Ideal for kinetic screening stock solutions. |

| Hexane | 1.89 | Insoluble | Aprotic and non-polar; completely lacks the H-bond capacity required to solvate the pyrimidine core. |

Experimental Methodology: Self-Validating Thermodynamic Protocol

Kinetic solubility methods (e.g., DMSO-dilution) often overestimate solubility due to the formation of supersaturated states[4]. For rigorous drug development, Thermodynamic Equilibrium Solubility must be determined using the gold-standard Shake-Flask method[5].

As a Senior Application Scientist, I mandate that this protocol be treated as a self-validating system. This means incorporating internal checks (pH verification and solid-state analysis) to ensure the data is not corrupted by experimental artifacts.

Step-by-Step Shake-Flask Methodology

-

Preparation of the Solid Excess: Weigh an excess amount of 2-amino-6-fluoro-1H-pyrimidin-4-one (e.g., 10-20 mg) into a glass vial. The excess ensures that the solid remains in equilibrium with the solution throughout the experiment.

-

Solvent Addition & Initial pH Check: Add 1.0 mL of the target solvent or aqueous buffer. Critical Step: Measure the initial pH of the slurry. The dissolution of acidic fluorinated pyrimidines can alter the buffer pH, invalidating the target physiological conditions[4]. Adjust with micro-aliquots of HCl/NaOH if necessary.

-

Thermal Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C (or 37.0 °C for physiological relevance). Shake at 300 RPM for 24 to 72 hours to ensure complete thermodynamic equilibrium is reached.

-

Phase Separation: Remove the vial and separate the phases. To avoid the adsorption issues common with filter membranes, use high-speed ultracentrifugation (e.g., 15,000 RPM for 15 minutes) to pellet the undissolved solid.

-

Quantification (Supernatant): Carefully extract the supernatant, dilute it appropriately in the mobile phase, and quantify the API concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a pre-established calibration curve[5].

-

Validation (Pellet): Self-Validation Check: Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that the compound did not undergo a polymorphic transition or form a hydrate during the 72-hour equilibration, which would alter the true solubility value[6].

Visualizing the Thermodynamic Workflow

The following diagram illustrates the logical flow and self-validating feedback loops of the thermodynamic solubility protocol.

Thermodynamic shake-flask solubility workflow for fluorinated pyrimidines.

Strategic Solvent Selection for Drug Development

Understanding the solubility of 2-amino-6-fluoro-1H-pyrimidin-4-one empowers researchers to make informed decisions downstream:

-

For High-Throughput Screening (HTS): Utilize DMSO to prepare highly concentrated stock solutions (e.g., 10-20 mM). The aprotic nature of DMSO prevents the precipitation of the compound during serial dilutions[7].

-

For Chemical Synthesis: If utilizing the compound as an intermediate, warm methanol or ethanol should be employed as the reaction medium. The protic environment not only dissolves the compound efficiently but also stabilizes the reactive lactam intermediate[2].

-

For Formulation: If formulating an oral dosage form, the pH-solubility profile must be mapped across pH 1.2 to 6.8 to predict gastrointestinal absorption accurately. The increased acidity imparted by the C6 fluorine atom can be leveraged by formulating the compound as a salt if aqueous solubility remains a bottleneck[6].

References

-

Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds . Journal of the American Chemical Society. Available at:[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. Available at:[Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . SciSpace. Available at:[Link]

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling . Universitat de Barcelona. Available at:[Link]

-

Fluorinated Pyrimidines . Sci-Hub / Progress in Nucleic Acid Research and Molecular Biology. Available at:[Link]

Sources

- 1. CAS 2253-05-6: 4(1H)-Pirimidinona, 2-amino-6-fluoro- [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 2253-05-6: 4(1H)-Pyrimidinone, 2-amino-6-fluoro- [cymitquimica.com]

- 4. scispace.com [scispace.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Guide to the Structural Elucidation of 2-amino-6-fluoro-1H-pyrimidin-4-one: A Predictive Spectroscopic Analysis

Introduction: The Analytical Challenge and Predictive Approach

2-amino-6-fluoro-1H-pyrimidin-4-one is a substituted heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidinone scaffold in biologically active molecules. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's electronic properties, metabolic stability, and binding interactions, making a thorough structural characterization paramount.

This technical guide provides an in-depth, predictive analysis of the spectral data for 2-amino-6-fluoro-1H-pyrimidin-4-one. As experimental spectra for this specific molecule are not widely available in public-access databases, this document leverages fundamental spectroscopic principles and data from analogous fluorinated and amino-substituted pyrimidines to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This predictive framework serves as a robust reference for researchers synthesizing or working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.

Our approach is grounded in the established causality between molecular structure and spectral output. By deconstructing the molecule into its constituent functional groups and structural motifs, we can explain the "why" behind expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is designed for researchers, scientists, and drug development professionals, providing not only predictive data but also the underlying scientific rationale and field-proven methodologies for its acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms.[1] For a molecule like 2-amino-6-fluoro-1H-pyrimidin-4-one, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.

The analysis is complicated by the existence of tautomers, primarily the -one (lactam) and -ol (lactim) forms. For pyrimidin-4-ones, the lactam form is overwhelmingly favored in solution, and our predictive analysis is based on this major tautomer.

Predicted NMR Data

The following data are predicted for the major lactam tautomer of 2-amino-6-fluoro-1H-pyrimidin-4-one, likely in a solvent such as DMSO-d₆, which is adept at dissolving polar, hydrogen-bonding compounds.[1]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 10.5 - 12.0 | Broad Singlet | - | N1-H |

| 6.5 - 7.5 | Broad Singlet | - | N2-H ₂ | |

| 5.5 - 6.0 | Doublet | ³JH-F ≈ 2-4 Hz | C5-H | |

| ¹³C | ~165 | Doublet | ²JC-F ≈ 15-25 Hz | C 4 (C=O) |

| ~160 | Doublet | ¹JC-F ≈ 220-250 Hz | C 6-F | |

| ~155 | Singlet | - | C 2-NH₂ | |

| ~90 | Doublet | ²JC-F ≈ 20-30 Hz | C 5-H | |

| ¹⁹F | -160 to -170 | Doublet | ³JF-H ≈ 2-4 Hz | C6-F |

Expertise & Rationale Behind Predictions

-

¹H NMR Analysis :

-

N-H Protons : The N1-H (amide) and N2-H₂ (amino) protons are expected to be broad signals due to quadrupole broadening from the ¹⁴N nuclei and their exchangeable nature. The N1-H proton of the pyrimidinone ring is anticipated to be significantly downfield (δ 10.5-12.0 ppm) due to its acidic nature and involvement in hydrogen bonding.[2] The amino protons (-NH₂) are expected around δ 6.5-7.5 ppm.[1]

-

C5-H Proton : This is the sole proton directly attached to the pyrimidine ring. Its chemical shift (δ 5.5-6.0 ppm) is influenced by the adjacent electron-withdrawing C=O and C-F groups. Crucially, it will exhibit a doublet splitting pattern due to coupling with the fluorine atom at C6 over three bonds (³JH-F), with an expected coupling constant of approximately 2-4 Hz.[3]

-

-

¹³C NMR Analysis :

-

Signal Identification : Four distinct carbon signals are expected. The carbonyl carbon (C4) will be the most downfield signal, typically around 165 ppm.

-

C-F Coupling : The most revealing feature will be the large one-bond coupling constant (¹JC-F) for C6, predicted to be in the 220-250 Hz range, a characteristic feature of fluorine attached to an sp² carbon.[4] This large coupling splits the C6 signal into a doublet. The C4 and C5 carbons will also show smaller two-bond couplings (²JC-F) to the fluorine atom.[4] The C2 carbon is too distant to show significant C-F coupling.

-

-

¹⁹F NMR Analysis :

-

High Sensitivity & Wide Dispersion : ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[5]

-

Chemical Shift & Coupling : For a fluorine atom attached to an aromatic ring like pyrimidine, a chemical shift in the range of -160 to -170 ppm (relative to CFCl₃) is expected.[6][7] The signal will appear as a doublet due to the three-bond coupling to the C5-H proton, mirroring the splitting seen in the ¹H NMR spectrum.

-

Visualization: NMR Structural Assignment

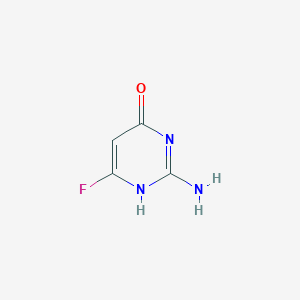

The following diagram illustrates the molecular structure with atom numbering used for the predictive NMR assignments.

Caption: Molecular structure and atom numbering for NMR assignments.

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data for structural confirmation.

-

Sample Preparation :

-

Accurately weigh 15-20 mg of the compound for ¹H and ¹⁹F NMR, or 50-75 mg for ¹³C NMR.[1]

-

Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). The choice of DMSO-d₆ is causal; its high boiling point and ability to dissolve polar compounds while minimizing proton exchange make it ideal.

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve excellent homogeneity, aiming for sharp, symmetrical solvent peaks.

-

-

Data Acquisition :

-

¹H NMR : Acquire a standard single-pulse spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure full relaxation of all protons for accurate integration.

-

¹³C NMR : Acquire a proton-decoupled spectrum to simplify the signals to singlets or C-F doublets. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

¹⁹F NMR : Acquire a proton-coupled spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are typically needed compared to ¹³C NMR.

-

-

Data Processing and Referencing :

-

Process the spectra using appropriate Fourier transformation and phase correction.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

-

Reference the ¹⁹F spectrum to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard if compatible.

-

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-amino-6-fluoro-1H-pyrimidin-4-one, IR spectroscopy is ideal for confirming the presence of key N-H, C=O, and C-F bonds.

Predicted IR Absorption Bands

The following data are predicted for a solid-state measurement, likely using an Attenuated Total Reflectance (ATR) accessory.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 (two bands, sharp) | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |

| 3200 - 3050 (broad) | N-H Stretch | Amide (ring N-H) |

| 1700 - 1660 (strong, sharp) | C=O Stretch | Amide (Pyrimidinone) |

| 1650 - 1580 | N-H Bend / C=C & C=N Stretches | Amino / Pyrimidine Ring |

| 1250 - 1150 (strong) | C-F Stretch | Fluoroaromatic |

Expertise & Rationale Behind Predictions

-

N-H Stretching Region (3500-3000 cm⁻¹) : The amino group (-NH₂) is expected to show two distinct, sharp bands corresponding to its asymmetric and symmetric stretching modes.[8] The ring amide N-H will likely appear as a broader band due to extensive hydrogen bonding in the solid state.

-

Carbonyl (C=O) Stretching (1700-1660 cm⁻¹) : A strong, sharp absorption band in this region is the most definitive indicator of the pyrimidin-4-one structure. Its exact position is influenced by ring strain and conjugation.

-

Fingerprint Region (<1600 cm⁻¹) : This region will contain a complex series of absorptions. The most significant bands will be from the N-H bending of the amino group and the C=C and C=N stretching vibrations of the pyrimidine ring. A particularly strong band is expected between 1250-1150 cm⁻¹ corresponding to the C-F stretching vibration, providing direct evidence of fluorination.[9]

Visualization: Key Vibrational Modes

This diagram highlights the key functional groups and their associated vibrational modes detectable by IR spectroscopy.

Caption: Key functional groups and their expected IR vibrational frequencies.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and ensures excellent, reproducible contact.[10]

-

Instrument Preparation :

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

-

Sample Analysis :

-

Place a small amount of the solid powder (1-2 mg) onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for routine identification, this is often omitted.

-

Label the significant peaks with their wavenumber values.

-

III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] For 2-amino-6-fluoro-1H-pyrimidin-4-one, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition, while fragmentation patterns can provide further structural clues.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Technique/Ionization |

| Molecular Formula | C₄H₄FN₃O | - |

| Monoisotopic Mass | 129.0342 u | - |

| [M+H]⁺ (Protonated) | m/z 130.0420 | HRMS (ESI+) |

| [M-H]⁻ (Deprotonated) | m/z 128.0264 | HRMS (ESI-) |

| Key Fragment Ion | m/z 102.0426 | EI or CID ([M-HCN]⁺) |

| Key Fragment Ion | m/z 101.0257 | EI or CID ([M-CO]⁺˙) |

Expertise & Rationale Behind Predictions

-

Ionization Choice : Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this polar molecule. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal initial fragmentation. This allows for the unambiguous determination of the molecular weight.[12]

-

High-Resolution Mass : HRMS can measure mass to within a few parts per million (ppm), allowing for the confident determination of the elemental formula (C₄H₄FN₃O) by matching the exact mass.

-

Fragmentation Pathways : If fragmentation is induced (e.g., via collision-induced dissociation, CID, in an MS/MS experiment), characteristic losses are expected. Pyrimidinones are known to fragment via the loss of neutral molecules like carbon monoxide (CO, 28 u) or hydrogen cyanide (HCN, 27 u) from the ring.[9][13] The loss of HCN is particularly common for amino-substituted pyrimidines.

Visualization: ESI-MS Workflow

The diagram below outlines the logical flow of analyzing the compound using ESI-MS.

Caption: Workflow for ESI Mass Spectrometry analysis.

Experimental Protocol: ESI-HRMS

This protocol ensures the accurate determination of the compound's elemental formula.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µM using a solvent system compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode ([M+H]⁺) or 0.1% ammonium hydroxide for negative mode ([M-H]⁻).[12] Formic acid aids in protonation, a causal step for generating the desired ion.

-

Filter the final solution to prevent clogging of the ESI needle.

-

-

Instrument Setup and Calibration :

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Calibrate the instrument immediately before the analysis using a known calibration standard to ensure high mass accuracy. This is a critical self-validating step.

-

-

Data Acquisition :

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis :

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Use the instrument's software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical mass for C₄H₄FN₃O. The mass error should ideally be less than 5 ppm.

-

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 2-amino-6-fluoro-1H-pyrimidin-4-one. By integrating the fundamental principles of NMR, IR, and MS with data from analogous structures, we have established a reliable set of expected spectral data. The detailed rationales and robust experimental protocols included herein offer a self-validating system for researchers. This predictive approach not only facilitates the confirmation of the compound's synthesis and purity but also serves as an educational tool, reinforcing the deep-seated connection between molecular structure and its spectroscopic signature. Researchers can proceed with confidence, using this guide to design experiments, interpret their results, and ensure the structural integrity of this valuable chemical entity.

References

-

Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl) . ResearchGate. Available at: [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA . National Center for Biotechnology Information. Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites . Wiley Online Library. Available at: [Link]

-

Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[4]benzoxazine and Evaluation of Their Antiviral Activity . MDPI. Available at: [Link]

-

Fluorine NMR . Encyclopedia of Magnetic Resonance. Available at: [Link]

-

Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl) . ResearchGate. Available at: [Link]

-

mass spectra - fragmentation patterns . Chemguide. Available at: [Link]

-

19Flourine NMR . University of Ottawa. Available at: [Link]

-

Fluorine NMR . Encyclopedia of Magnetic Resonance. Available at: [Link]

-

Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy . ScienceDirect. Available at: [Link]

-

Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties . MDPI. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

-

Proton NMR Table . Michigan State University Department of Chemistry. Available at: [Link]

-

The Metabolite Spectrum Accession: RPRO00101p . RefMeta. Available at: [Link]

-

Mass Spectrometry: Fragmentation . Available at: [Link]

-

Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin . National Center for Biotechnology Information. Available at: [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production . National Center for Biotechnology Information. Available at: [Link]

-

2-Amino-4-hydroxy-6-methylpyrimidine . NIST WebBook. Available at: [Link]

-

6-Amino-2'-fluoro-flavone . SpectraBase. Available at: [Link]

-

Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide . ResearchGate. Available at: [Link]

-

De Novo Design of Parallel and Antiparallel A3B3 Heterohexameric α-Helical Barrels . ACS Publications. Available at: [Link]

-

Growth, structure, Hirshfeld surface and spectroscopic properties of 2-amino-4-hydroxy-6-methylpyrimidinium-2,3-pyrazinedicorboxylate single crystal . ResearchGate. Available at: [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules . IntechOpen. Available at: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. Available at: [Link]

-

Trinitromethyl-substituted 5-nitro- or 3-azo-1,2,4-triazoles: synthesis, characterization, and energetic properties . National Center for Biotechnology Information. Available at: [Link]

-

Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR . Hong Lab - MIT. Available at: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study . National Center for Biotechnology Information. Available at: [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum . International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. biophysics.org [biophysics.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of Chiral Helic[1]triptycene[3]arenes and Their Enantioselective Recognition towards Chiral Guests Containing Aminoindan Groups | MDPI [mdpi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-amino-6-fluoro-1H-pyrimidin-4-one

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-6-fluoro-1H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. As a fluorinated pyrimidinone, its structure presents unique spectral features that are critical for its unambiguous identification and characterization. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical interpretation and practical guidance for spectral acquisition.

Foundational Principles: Structure and Tautomerism

The interpretation of any NMR spectrum begins with a thorough understanding of the molecule's structure. 2-amino-6-fluoro-1H-pyrimidin-4-one consists of a pyrimidine ring system substituted with an amino group at the C2 position, a fluorine atom at C6, and a carbonyl group at C4.

The protons in the molecule can be categorized into three distinct chemical environments:

-

H5: The sole proton directly attached to the pyrimidine ring.

-

-NH₂: The two protons of the primary amino group.

-

N1-H: The proton on the ring nitrogen atom.

A critical consideration for pyrimidinones is the potential for keto-enol tautomerism. The specified nomenclature, "1H-pyrimidin-4-one," designates the keto tautomer as the predominant form. However, in solution, an equilibrium may exist with its enol counterpart, 2-amino-4-fluoro-6-hydroxypyrimidine. The choice of NMR solvent can influence this equilibrium. For this guide, we will focus on the analysis of the major keto tautomer, which is typically favored, especially in polar aprotic solvents like DMSO-d₆.

Caption: Labeled protons of 2-amino-6-fluoro-1H-pyrimidin-4-one.

Spectral Prediction and Rationale

The ¹H NMR spectrum is governed by chemical shifts (δ), spin-spin coupling (J), and integration. The electronic environment created by the electronegative nitrogen and fluorine atoms, along with the carbonyl group, dictates the precise spectral output.

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Deshielded protons, which are near electron-withdrawing groups, appear at a higher chemical shift (further downfield).[1][2][3]

-

H5 (Vinyl Proton): This proton is attached to an sp²-hybridized carbon within a heterocyclic ring. Its chemical shift is significantly influenced by several factors:

-

Anisotropy: The ring currents contribute to its deshielding.

-

Electron-Withdrawing Groups: The adjacent nitrogen atom (N1) and the carbonyl group at C4 strongly withdraw electron density, shifting the H5 signal downfield.

-

Fluorine Substitution: The highly electronegative fluorine atom at C6 exerts a powerful inductive electron-withdrawing effect, further deshielding the H5 proton.[4] Consequently, this proton is expected to resonate in the vinyl or aromatic region, likely between 5.5 and 6.5 ppm .

-

-

-NH₂ (Amino Protons): The chemical shift of amino protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a hydrogen-bond-accepting solvent like DMSO-d₆, these protons often appear as a broad singlet. Their position is generally downfield due to the attachment to the electron-deficient pyrimidine ring. A typical range would be 6.5 to 8.0 ppm .[5]

-

N1-H (Amide/Imide Proton): This proton is part of an N-H bond within the ring and adjacent to a carbonyl group, giving it amide-like character. It is expected to be significantly deshielded due to resonance and its propensity to form strong hydrogen bonds with the solvent. This signal is typically observed as a broad singlet far downfield, often in the range of 10.0 to 12.0 ppm .

Spin-Spin Coupling (J)

Spin-spin coupling provides information about adjacent, non-equivalent nuclei.

-

H5 Signal: The most defining feature for the H5 proton is its coupling to the ¹⁹F nucleus at the C6 position. Since ¹⁹F has a nuclear spin (I) of ½, it will couple with the H5 proton.[6][7] This three-bond coupling (³JH-F) will split the H5 signal into a doublet . The magnitude of ³JH-F coupling in such systems is typically in the range of 4-8 Hz .

-

-NH₂ and N1-H Signals: Due to rapid chemical exchange with residual water and quadrupole broadening from the ¹⁴N nucleus, the protons on nitrogen atoms rarely show resolved coupling to other protons. Therefore, both the -NH₂ and N1-H signals are expected to appear as broad singlets .

Integration

The relative area under each signal is directly proportional to the number of protons it represents. For 2-amino-6-fluoro-1H-pyrimidin-4-one, the expected integration ratio for the H5, -NH₂, and N1-H signals will be 1:2:1 .

Summary of Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | 5.5 - 6.5 | Doublet (d) | ³JH-F ≈ 4-8 Hz | 1H |

| -NH₂ | 6.5 - 8.0 | Broad Singlet (br s) | - | 2H |

| N1-H | 10.0 - 12.0 | Broad Singlet (br s) | - | 1H |

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution data.

Caption: Recommended workflow for NMR sample preparation.

Step-by-Step Protocol:

-

Material: Weigh approximately 10-20 mg of 2-amino-6-fluoro-1H-pyrimidin-4-one. This amount is sufficient for a standard ¹H NMR experiment on a 400 MHz or higher spectrometer.[8][9]

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for several reasons:

-

It readily dissolves polar, hydrogen-bonding compounds.

-

Its residual proton signal appears around 2.50 ppm, which does not overlap with the expected analyte signals.

-

It is a hydrogen bond acceptor, which slows the exchange rate of N-H protons, making them more likely to be observed as distinct, albeit broad, signals.

-

-

Dissolution: Transfer the weighed sample into a small, clean glass vial. Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.[8]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into a clean, high-quality 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of glass wool.[9]

-

Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which is optimal for proper shimming on most modern spectrometers.[9][10]

-

Internal Standard: While referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) is common, adding a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) can provide a more accurate chemical shift calibration.

Spectrometer Parameters (400 MHz Example)

-

Experiment: Standard ¹H acquisition (zg30 pulse program or equivalent).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield N1-H proton, are captured.

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper T1 relaxation for quantitative integration.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Data Processing: Apply an exponential multiplication with a line broadening (LB) factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

Confirmatory Experiment: D₂O Exchange

To definitively identify the signals from the exchangeable -NH₂ and N1-H protons, a D₂O exchange experiment is invaluable.

-

Acquire the standard ¹H NMR spectrum in DMSO-d₆.

-

Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix and re-acquire the ¹H spectrum.

-

Result: The signals corresponding to the -NH₂ and N1-H protons will decrease in intensity or disappear entirely as the protons are replaced by deuterium, which is not observed in ¹H NMR. The doublet for H5 will remain unchanged. This provides unequivocal proof of assignment.

Conclusion

The ¹H NMR spectrum of 2-amino-6-fluoro-1H-pyrimidin-4-one is highly characteristic. Its key features include a doublet in the vinyl region (H5) due to ³JH-F coupling and two distinct broad singlets at lower field corresponding to the two types of N-H protons. This guide provides a robust framework for the prediction, acquisition, and interpretation of this spectrum, ensuring structural integrity and purity assessment in a drug discovery and development setting. The application of sound experimental methodology, including the use of DMSO-d₆ as a solvent and confirmation via D₂O exchange, constitutes a self-validating system for accurate structural elucidation.

References

- ResearchGate. (n.d.). ¹H-and ¹⁹F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz).

- Roberts, J. D. (n.d.). Fluorine NMR. Retrieved from California Institute of Technology website.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).

- Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros.

- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.

- Chemistry Stack Exchange. (2021, March 19). The type of H-NMR spectra observed for S=PF2H and other inorganic molecules similar to this.

- Gerig, J. T. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Lab Manager. (2018, December 10). Fluorine NMR: An Overlooked Nucleotide Comes into Its Own.

- MIT OpenCourseWare. (n.d.). 8.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- bioRxiv. (n.d.).

- NMR Spectroscopy. (n.d.).

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- ChemicalBook. (n.d.). 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR spectrum.

- Collection of Czechoslovak Chemical Communications. (n.d.). Study of Amino Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid.

- Oregon State University. (2022, March 9). 1H NMR Chemical Shift.

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- ResearchGate. (n.d.). Figure S16. 1 H NMR spectrum of the 2-amino-6-(2-thienyl).

- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.

- ResearchGate. (n.d.). Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl).

- ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum.

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

Decoding the Carbon Framework: A Comprehensive Guide to 13C NMR Analysis of Pyrimidinone Compounds

Introduction

Pyrimidinones form the core structural scaffold of numerous pharmacologically active molecules, including kinase inhibitors, antiviral agents, and anticancer therapeutics[1]. A defining and often challenging characteristic of these nitrogenous heterocycles is their propensity to undergo tautomerization (e.g., lactam-lactim or keto-enol equilibria)[2]. Because the tautomeric state profoundly influences a drug's physicochemical properties and target-binding affinity, precise structural elucidation is critical. While proton NMR provides a foundational overview, 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for mapping the carbon framework, unambiguously assigning tautomeric states, and evaluating the electronic distribution of the pyrimidinone ring[3],[4].